molecular formula C12H9NO3S2 B3444084 6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione

6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione

Cat. No. B3444084
M. Wt: 279.3 g/mol
InChI Key: XGSLDVXBSRNPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione, also known as DTPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique properties and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione is not fully understood. However, it has been suggested that 6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by reducing oxidative stress and inflammation, which are known to play a role in various diseases.
Biochemical and Physiological Effects:
6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and pathways that it targets. Another area of research is to investigate its potential applications in other areas, such as cardiovascular disease and diabetes. Additionally, there is a need for further studies to determine the optimal dosage and administration of 6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione for various diseases.

Scientific Research Applications

6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. 6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to protect neurons against oxidative stress and reduce inflammation in animal models.

properties

IUPAC Name

6-(3-hydroxyphenyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c14-8-3-1-2-7(6-8)13-11(15)9-10(12(13)16)18-5-4-17-9/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSLDVXBSRNPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C(=O)N(C2=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Hydroxyphenyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione
Reactant of Route 2
6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione
Reactant of Route 3
6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione
Reactant of Route 4
6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione
Reactant of Route 5
6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione
Reactant of Route 6
6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione

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